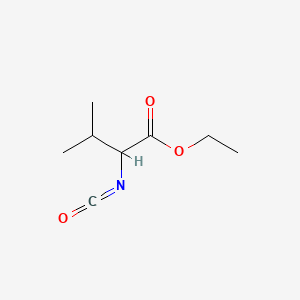

Ethyl 2-isocyanato-3-methylbutanoate

Description

Significance of the Isocyanate Functional Group in Modern Organic Synthesis and Materials Science

The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry. youtube.comwikipedia.org Isocyanates act as electrophiles and readily react with nucleophiles like alcohols, amines, and water. wikipedia.orgulprospector.com This reactivity is fundamental to the formation of polyurethanes, a versatile class of polymers with wide-ranging applications in foams, coatings, adhesives, and elastomers. youtube.comdoxuchem.com

In materials science, the ability of isocyanates to form strong covalent bonds is crucial for creating high-performance materials. patsnap.com The properties of the resulting polymers, such as flexibility, durability, and thermal stability, can be fine-tuned by choosing different isocyanate and polyol starting materials. doxuchem.com This versatility has led to their use in industries ranging from automotive and construction to furniture and aerospace. doxuchem.com

The Unique Position of α-Isocyanato Carboxylic Acid Esters as Chiral Building Blocks

α-Isocyanato carboxylic acid esters are particularly significant as chiral building blocks in asymmetric synthesis. nih.gov Chirality is a key feature of many biologically active molecules, and the ability to synthesize specific stereoisomers is crucial in medicinal chemistry and drug development. nih.gov These esters serve as precursors for the synthesis of α-amino acids and their derivatives, which are fundamental components of peptides and proteins. nih.gov The presence of both a reactive isocyanate group and an ester group on a chiral scaffold allows for the stereoselective introduction of new functional groups, making them powerful tools for constructing complex chiral molecules. nih.gov

Overview of Ethyl 2-isocyanato-3-methylbutanoate within the Broader Class of Isocyanato Esters

This compound is a specific example of an α-isocyanato carboxylic acid ester. Its structure includes an ethyl ester group and a branched isopropyl group attached to the α-carbon, which introduces a chiral center. nih.govuni.lu This compound is primarily used in synthetic organic chemistry for creating urethanes, ureas, and other derivatives through reactions with nucleophiles.

The reactivity of the isocyanate group is influenced by the adjacent ester and alkyl groups. this compound is one of many isocyanato esters, each with unique properties based on its specific substituents. The general method for producing isocyanates often involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. wikipedia.orgulprospector.com Other laboratory-scale methods include the Curtius and Lossen rearrangements. wikipedia.orgchemeurope.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 5296-78-6 |

| SMILES | CCOC(=O)C(C(C)C)N=C=O |

| Boiling Point | 81–82 °C at 3 mmHg |

This data is compiled from multiple sources. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyanato-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPOIQVGVGYFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967428 | |

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-78-6 | |

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of Ethyl 2 Isocyanato 3 Methylbutanoate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a cumulative double bond system, where the central carbon atom is electron-deficient and thus a prime target for nucleophilic attack. The general mechanism involves the addition of a compound containing an active hydrogen atom (e.g., from an amine, alcohol, thiol, or water) across the N=C bond of the isocyanate.

Reactions with Primary and Secondary Amines Leading to Urea (B33335) Formation

The reaction between ethyl 2-isocyanato-3-methylbutanoate and primary or secondary amines is a rapid and highly exothermic process that yields substituted ureas. researchgate.netresearchgate.net This transformation is a cornerstone of organic synthesis for creating the urea linkage.

The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield the stable urea derivative. The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' (from a primary amine)

R-N=C=O + R'₂-NH → R-NH-CO-NR'₂ (from a secondary amine)

This reaction is typically carried out at room temperature in a suitable inert solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com A key advantage of this method is that it does not require a base or catalyst, as the amine itself is sufficiently nucleophilic and the reaction is often irreversible and quantitative. researchgate.netcommonorganicchemistry.com

The reactivity of amines with isocyanates is significantly higher than that of other nucleophiles like alcohols or water. researchgate.net The uncatalyzed rate of reaction follows the general order: primary aliphatic amines > secondary aliphatic amines > aromatic amines. researchgate.net This high reactivity makes the formation of ureas the preferred pathway in competitive reaction environments. The bond energy of the resulting urea linkage is also higher than that of the urethane (B1682113) bond formed with alcohols. researchgate.net

Table 1: General Conditions for Urea Formation from Isocyanates and Amines

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Isocyanate, Primary or Secondary Amine | Provides a direct and efficient route to substituted ureas. commonorganicchemistry.com |

| Temperature | Room Temperature | The reaction is highly exothermic and proceeds rapidly without heating. researchgate.netcommonorganicchemistry.com |

| Solvent | Inert solvents (e.g., THF, DCM, DMF) | Facilitates mixing and controls reaction heat. commonorganicchemistry.com |

| Catalyst | Generally not required | Amines are highly nucleophilic towards isocyanates. researchgate.net |

Reactions with Alcohols to Yield Carbamates (Urethanes)

This compound reacts with alcohols to form carbamates, which are also known as urethanes. researchgate.net This reaction is fundamental to the production of polyurethanes, a major class of polymers. nih.gov The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon, followed by a proton transfer to the nitrogen atom.

R-N=C=O + R'-OH → R-NH-CO-OR'

The reaction is an addition reaction with no condensation by-product. ebrary.net While generally slower than the reaction with amines, the formation of carbamates can be facilitated by catalysts. At equimolar ratios of isocyanate and alcohol, the carbamate (B1207046) is the predominant product. rsc.org The thermal stability of the resulting urethane bond can be influenced by the structure of both the isocyanate and the alcohol. ebrary.net

The enthalpy of urethane formation is a measure of the reaction's exothermic nature. Research on various isocyanates provides insight into the energetics of this process.

Table 2: Enthalpy of Urethane Formation (kcal/mol) for Various Isocyanates with Different Alcohols

| Isocyanate | n-Butanol | Isobutanol | sec-Butanol |

|---|---|---|---|

| Phenyl isocyanate | 25.1 | 24.1 | 23.4 |

| o-tolyl isocyanate | 23.5 | 22.1 | 21.7 |

| m-tolyl isocyanate | 19.5 | 19.1 | 18.5 |

| p-tolyl isocyanate | 24.7 | 23.9 | 23.6 |

Data sourced from studies on general isocyanate reactivity. ebrary.net

Reactions with Thiols to Form S-Thiocarbamates

In a reaction analogous to that with alcohols, this compound can react with thiols (mercaptans) to produce S-thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon.

R-N=C=O + R'-SH → R-NH-CO-SR'

This reaction is a viable method for synthesizing thiocarbamates and has been shown to proceed efficiently under catalyst- and solvent-free conditions, highlighting an environmentally conscious approach to their formation. researchgate.net The reaction between isocyanates and mercaptans is known to be exothermic. scbt.com

Reactivity with Water and Carbon Dioxide Release

This compound is sensitive to moisture. It reacts with water in a two-step process. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate.

R-N=C=O + H₂O → [R-NH-COOH]

This carbamic acid is prone to decomposition, readily breaking down to yield a primary amine and carbon dioxide gas. scbt.com

[R-NH-COOH] → R-NH₂ + CO₂

The newly formed primary amine is itself a potent nucleophile and can react with another molecule of the isocyanate to form a symmetrical urea, as described in section 3.1.1. This secondary reaction is often observed as a side reaction during polyurethane synthesis in the presence of water. The release of CO₂ gas is responsible for the foaming action in the production of polyurethane foams. scbt.com

Hydrogen Bonding Effects on Ester Reactivity with Isocyanates

Hydrogen bonding plays a critical role in the kinetics and thermodynamics of reactions involving isocyanates, particularly in the formation of urethanes and ureas. Reactants like alcohols can form hydrogen-bonded associates, which can lower the activation energy barrier for the reaction with an isocyanate. mdpi.com

Furthermore, the products of these reactions—urethanes and ureas—contain N-H groups that act as hydrogen bond donors and carbonyl oxygens that act as hydrogen bond acceptors. These groups can form strong intermolecular hydrogen bonds, which significantly influence the morphology and properties of resulting polymers like polyurethanes. researchgate.nettubitak.gov.tr The strength of these hydrogen bonds is considerably different for various functional groups.

Table 3: Calculated Hydrogen Bond Energies for Linkages Relevant to Isocyanate Chemistry

| Interacting Groups | H-Bond Energy (kJ/mol) | H-Bond Length (Å) |

|---|---|---|

| Urea-Urea | 58.5 | 1.83 |

| Urethane-Urethane | 46.5 | 1.87 |

| Urea-Ester | 29.7 | 2.20 |

| Urethane-Ester | 25.9 | 2.00 |

Data adapted from quantum mechanical calculations on model compounds. tubitak.gov.tr

The data shows that urea-urea interactions are the strongest, which contributes to the formation of well-ordered hard segments in polyureas and poly(urethane-urea)s. tubitak.gov.tr The interaction between the urethane group and an ester group, such as the one present in this compound, is also significant and will influence the structure and properties of any resulting oligomers or polymers. tubitak.gov.tr

Cyclization and Polymerization Processes

Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in more complex reactions, including cyclization and polymerization.

Polymerization: The most significant polymerization reaction is the formation of polyurethanes. This occurs when the isocyanate reacts with a diol or polyol. Since this compound is a mono-isocyanate, it would typically act as a chain-terminating agent in a polyurethane synthesis. However, if reacted with a molecule containing both a hydroxyl and an amine group, it would selectively form a urea linkage first, followed by potential further reactions. The use of di- or poly-isocyanates with polyols is the basis for the vast range of polyurethane materials. nih.gov

Cyclization: Under certain conditions, particularly in the presence of specific catalysts (such as aminals, amidines, or alkoxide anions) and at high isocyanate concentrations, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. rsc.org

3 R-N=C=O → (RNC=O)₃

This reaction can occur as a consecutive reaction after the formation of carbamates and allophanates (formed by the reaction of a carbamate with another isocyanate molecule). rsc.org The formation of these cyclic trimers can lead to cross-linking in polymer systems, enhancing thermal stability.

Trimerization to Form Substituted Isocyanurates

The trimerization of isocyanates to form stable 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates, is a significant industrial process, often utilized in the production of polyurethane materials to enhance their thermal and chemical stability. tue.nl This cyclotrimerization is typically a catalyzed process, as uncatalyzed trimerization is generally slow.

While specific studies on the trimerization of this compound are not extensively documented in publicly available literature, the general mechanism for isocyanate trimerization can be applied. The reaction is believed to proceed through a stepwise nucleophilic addition mechanism. A catalyst, typically a Lewis base or a metal complex, activates the first isocyanate molecule, which then attacks a second and third isocyanate molecule in succession, ultimately leading to the formation of the six-membered isocyanurate ring. researchgate.net

A variety of catalysts are known to promote isocyanate trimerization, including tertiary amines, phosphines, carboxylates, and various metal compounds. tue.nl For aliphatic isocyanates, such as this compound, specific catalytic systems have been developed to achieve high yields and selectivity.

| Catalyst Type | Examples | General Reaction Conditions | Reference |

| Lewis Bases | Tertiary amines (e.g., triethylamine), N-heterocyclic carbenes (NHCs) | Room temperature to elevated temperatures, often in aprotic solvents. | tue.nl |

| Metal Compounds | Tin(II) alkoxides, Aluminum complexes | Mild to elevated temperatures, can be highly efficient even at low catalyst loadings. | researchgate.net |

| Carboxylates | Potassium acetate, Potassium 2-ethylhexanoate | Often used for aromatic isocyanates, but can also catalyze aliphatic isocyanate trimerization. | researchgate.net |

The specific conditions and catalyst choice for the trimerization of this compound would likely influence the reaction rate and the potential for side reactions. The bulky isopropyl group adjacent to the isocyanate may sterically hinder the approach of multiple monomer units, potentially requiring more forcing conditions or highly active catalysts compared to less hindered aliphatic isocyanates.

Dimerization and Other Self-Addition Reactions

Isocyanates can also undergo dimerization to form four-membered uretdione rings. This reaction is often reversible, with the dimer dissociating back to the monomeric isocyanate at elevated temperatures. researchgate.net The dimerization is particularly common for aromatic isocyanates, and while it can occur with aliphatic isocyanates, it is generally less favored than trimerization, especially in the presence of trimerization catalysts. poliuretanos.net

The formation of uretdiones from this compound would involve the [2+2] cycloaddition of two isocyanate groups. This process is often catalyzed by tertiary phosphines. google.com

Other self-addition reactions of isocyanates can lead to the formation of carbodiimides through the elimination of carbon dioxide at high temperatures, which can then further react with another isocyanate molecule to form a uretoneimine. poliuretanos.net However, these reactions typically require more drastic conditions than trimerization or dimerization.

Diels-Alder Reactions as Dienophiles

The isocyanate group, particularly when activated by an adjacent electron-withdrawing group like an ester, can act as a dienophile in Diels-Alder reactions. libretexts.org In this [4+2] cycloaddition, the C=N double bond of the isocyanate reacts with a conjugated diene to form a six-membered heterocyclic ring.

For this compound, the ester group at the α-position enhances the electrophilicity of the isocyanate carbon, making it a more reactive dienophile. openstax.org The general scheme for such a reaction would be:

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org Furthermore, the "endo rule" often applies, which predicts the preferential formation of the endo isomer due to secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile.

| Diene | Dienophile | Expected Product | Key Features | Reference |

| 1,3-Butadiene | This compound | Substituted dihydropyridinone | The ester group activates the isocyanate dienophile. | libretexts.org |

| Cyclopentadiene | This compound | Bicyclic lactam | The reaction is expected to favor the endo product. | openstax.org |

While the general principles of Diels-Alder reactions suggest that this compound should be a competent dienophile, specific studies detailing its reactivity in such transformations are not readily found in the surveyed literature. The presence of the bulky isopropyl group might influence the facial selectivity of the diene's approach.

Influence of Adjacent Ester and Chiral Centers on Reactivity

The reactivity of the isocyanate group in this compound is significantly influenced by the electronic and steric effects of the adjacent ethyl ester and the chiral center bearing an isopropyl group.

Stereoelectronic Effects and Reaction Pathway Preferences

Stereoelectronic effects describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In this compound, the key stereoelectronic interactions involve the orbitals of the isocyanate group, the ester group, and the C-C and C-H bonds at the chiral center.

The ester group is electron-withdrawing, which has two major consequences:

Increased Electrophilicity: The carbonyl group of the ester withdraws electron density from the α-carbon, which in turn increases the electrophilicity of the isocyanate carbon. This makes the isocyanate more susceptible to nucleophilic attack.

Stabilization of Intermediates: In reactions involving nucleophilic addition to the isocyanate, the developing negative charge on the nitrogen atom can be stabilized through resonance with the adjacent ester carbonyl group.

The chiral center introduces a specific three-dimensional arrangement of atoms. The relative orientation of the bulky isopropyl group can influence the preferred trajectory of an approaching nucleophile or diene, leading to diastereoselectivity in its reactions.

Intramolecular Interactions Governing Reactivity

Intramolecular interactions can play a crucial role in determining the conformational preferences and, consequently, the reactivity of this compound. Potential interactions include:

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C=O, C-O, N=C=O). The interactions between these dipoles can influence the rotational barriers around the single bonds and favor certain conformations.

Steric Hindrance: The isopropyl group is sterically demanding and will influence the conformational equilibrium by favoring arrangements that minimize steric strain. This can, in turn, affect the accessibility of the reactive isocyanate group.

While specific computational or experimental studies on the intramolecular interactions of this compound are not widely available, studies on similar molecules like methyl butanoate with alkanols suggest that even weak interactions can influence the physical properties and reactivity of the system. researchgate.net

Catalytic Systems for Isocyanate Reactions

As mentioned earlier, many reactions of isocyanates, particularly trimerization, are catalyzed. The choice of catalyst is crucial for controlling the reaction pathway and achieving high selectivity for the desired product.

For a sterically hindered and chiral isocyanate like this compound, the development of a suitable catalytic system would be critical for achieving efficient and selective transformations.

| Reaction Type | Catalyst Class | Specific Examples | Mechanistic Role | Reference |

| Trimerization | Lewis Bases | Triethylamine (B128534), DMAP | Nucleophilic attack on the isocyanate carbon to initiate polymerization. | tue.nl |

| Trimerization | Metal Complexes | Aluminum(salpy) complexes | Coordination to the isocyanate to activate it towards nucleophilic attack. | researchgate.net |

| Dimerization | Tertiary Phosphines | Triethylphosphine, Phenyldimethylphosphine | Nucleophilic attack on the isocyanate carbon, leading to a zwitterionic intermediate that cyclizes. | google.com |

| Diels-Alder | Lewis Acids | (Generally not required for activated dienophiles) | Can be used to lower the LUMO of the dienophile, increasing reactivity. | elte.hu |

The development of asymmetric catalysts for reactions involving this compound could provide a powerful tool for controlling the stereochemical outcome of its reactions, particularly in the context of synthesizing complex, enantiomerically pure molecules.

Derivatization and Structural Elaboration of Ethyl 2 Isocyanato 3 Methylbutanoate

Synthesis of Peptidomimetics and Azapeptides

The structural modification of peptides to enhance their therapeutic properties, such as stability against enzymatic degradation and improved bioavailability, is a central goal in medicinal chemistry. researchgate.netresearchgate.net Ethyl 2-isocyanato-3-methylbutanoate serves as a valuable precursor in this field, particularly for the synthesis of peptidomimetics and azapeptides.

Peptidomimetics are compounds designed to mimic natural peptides by retaining their essential pharmacophoric elements in three-dimensional space. researchgate.net The isocyanate group of this compound can react with the N-terminus of a peptide or an amino acid to form a urea (B33335) linkage, effectively capping the peptide chain or introducing a non-native structural unit. This modification alters the peptide's backbone, which can protect it from proteolytic enzymes and modulate its conformational properties.

Azapeptides are a specific class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution creates a semicarbazide (B1199961) linkage instead of a standard peptide bond. Historically, the synthesis of azapeptides has been challenging. researchgate.net Isocyanates like this compound are key intermediates for creating aza-amino acid residues. By reacting with a hydrazine (B178648) derivative, the isocyanate can form the core structure of an aza-amino acid, which can then be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS) methodologies. researchgate.net This "peptide editing" allows for the targeted replacement of specific amino acids to fine-tune the biological activity and pharmacokinetic profile of a therapeutic peptide. researchgate.net

Preparation of Chiral Urea and Carbamate (B1207046) Derivatives

The most direct and widely exploited reactions of this compound involve the nucleophilic addition of amines and alcohols to the isocyanate group, yielding chiral urea and carbamate derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions, making them highly efficient for generating molecular diversity. The urea and carbamate functionalities are prevalent in a vast number of biologically active compounds and approved drugs due to their ability to form stable hydrogen bonds with protein targets. orgsyn.org

The reaction with a primary or secondary amine leads to the formation of a substituted urea. Because the starting isocyanate is chiral, the resulting urea derivative is also chiral, which is crucial for applications in medicinal chemistry where stereospecific interactions with biological targets are often required. The classical method for urea synthesis involves the reaction of an isocyanate with an amine, a process widely used in pharmaceutical research. orgsyn.org

Similarly, the reaction with an alcohol or phenol (B47542) in the presence of a suitable catalyst or under thermal conditions produces a carbamate (urethane) derivative. This reaction is fundamental to the production of polyurethanes but is equally valuable on a smaller scale for the synthesis of discrete molecular entities.

Table 1: Synthesis of Chiral Urea and Carbamate Derivatives This table is interactive. Click on the headers to sort the data.

| Nucleophile | Reagent Class | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amine | Urea | Chiral N,N'-disubstituted urea |

| Secondary Amine (R₂-NH) | Amine | Urea | Chiral N,N',N'-trisubstituted urea |

| Alcohol (R-OH) | Alcohol | Carbamate (Urethane) | Chiral carbamate |

| Water (H₂O) | Water | Carbamic Acid (unstable) | Decomposes to amine + CO₂ |

Formation of Diverse Heterocyclic Compounds

The electrophilic nature of the isocyanate group in this compound makes it a valuable synthon for the construction of various heterocyclic compounds. These reactions often proceed through an initial nucleophilic addition to the isocyanate, followed by an intramolecular cyclization step.

One common reaction involves the treatment of an α-isocyanato ester with water or an amine, which can lead to the formation of five-membered heterocycles. For instance, the reaction of an isocyanate with water can initially form a carbamic acid, which can cyclize under certain conditions. The reaction of 2-isocyanatoacetyl chloride (a related compound) with water has been shown to yield a 2,5-oxazolidinedione. researchgate.net By analogy, this compound could be expected to form corresponding substituted oxazolidinediones, which are important scaffolds in medicinal chemistry.

Furthermore, isocyanates are well-known precursors to hydantoins. The reaction of an α-isocyanato ester with an amino acid or its ester derivative can lead to the formation of a urea intermediate, which can subsequently undergo intramolecular cyclization to afford a hydantoin (B18101) ring system. Another potential pathway involves the reaction with N-allylamines to form N-allylureas, which can be cyclized in the presence of a palladium catalyst to produce imidazolidin-2-ones. nih.gov

Table 2: Potential Heterocyclic Products from this compound This table is interactive. Click on the headers to sort the data.

| Reactant | Intermediate | Heterocyclic Product | Ring System |

|---|---|---|---|

| Water | Carbamic acid | 4-isopropyl-2,5-oxazolidinedione | Oxazolidinedione |

| Amino Acid Ester | Urea derivative | Substituted Hydantoin | Hydantoin |

| N-Allylamine | N-Allylurea | Substituted Imidazolidin-2-one | Imidazolidinone |

Incorporation into Polymeric and Oligomeric Structures

In industrial applications, this compound is utilized in the production of specialty polymers and coatings. The isocyanate group is the key reactive handle for polymerization, most commonly through the formation of polyurethane linkages.

Polyurethanes are synthesized by the polyaddition reaction between a di- or poly-isocyanate and a polyol. While this compound is a mono-isocyanate, it can be used as a chain-terminating agent to control molecular weight or as a reactive modifier to graft specific functionalities onto a polymer backbone. For instance, it can be reacted with hydroxyl groups present on a polymer chain to introduce the valine-derived ester group, which can alter the surface properties, solubility, or biocompatibility of the material.

More significantly, it serves as a model for or a component in the synthesis of functional oligomers. Oligomers are low-molecular-weight polymers that are often used as prepolymers for coatings, adhesives, and inks. researchgate.net For example, isocyanate-terminated prepolymers are common intermediates in polyurethane chemistry. researchgate.net this compound can be reacted with a diol to create a urethane-containing molecule that may possess other reactive sites for further polymerization, such as in the formulation of UV-curable coatings. researchgate.net The incorporation of the bulky and chiral isopropyl group from the valine structure into a polymer or oligomer can enhance properties such as thermal stability and can be used to create materials with specific stereochemistry for chiral separation applications or biocompatible materials.

Table 3: Applications in Polymer and Oligomer Synthesis This table is interactive. Click on the headers to sort the data.

| Application Area | Role of Isocyanate | Resulting Product/Material | Key Properties |

|---|---|---|---|

| Coatings & Adhesives | Polymer building block | Polyurethanes | Durability, chemical resistance, strong bonding |

| Polymer Modification | Grafting agent | Surface-modified polymers | Altered hydrophobicity, biocompatibility |

| UV-Curable Resins | Oligomer synthesis | Urethane-acrylate oligomers | High weather/heat resistance researchgate.net |

| Specialty Polymers | Monomer/Chain terminator | Functional polymers | Controlled molecular weight, chirality |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of (S)-Ethyl 2-isocyanato-3-methylbutanoate makes it an excellent starting material for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The isocyanate functional group provides a reactive handle for the introduction of various functionalities, while the valine-derived stereocenter directs the stereochemical outcome of subsequent reactions.

One of the primary applications of this chiral building block is in the synthesis of ureas and carbamates. The highly electrophilic isocyanate carbon readily reacts with nucleophiles such as amines and alcohols to form these respective functional groups. This reactivity is harnessed in the synthesis of a variety of chiral molecules, including peptidomimetics and precursors to biologically active compounds. For instance, the reaction of (S)-Ethyl 2-isocyanato-3-methylbutanoate with an amine introduces a chiral urea (B33335) linkage, a common motif in many pharmaceutical agents.

Detailed research has demonstrated the utility of amino acid-derived isocyanates in the synthesis of enzyme inhibitors. For example, a related compound, methyl (S)-2-isocyanato-3-phenylpropanoate, has been used as a building block for inhibitors of thermolysin and human leukocyte elastase. This suggests the potential of Ethyl 2-isocyanato-3-methylbutanoate in the development of inhibitors for enzymes that recognize the valine side chain.

The following table summarizes key reactions of this compound in asymmetric synthesis:

| Nucleophile | Resulting Functional Group | Product Type |

| Amine (R-NH₂) | Chiral Urea | Peptidomimetics, Enzyme Inhibitors |

| Alcohol (R-OH) | Chiral Carbamate (B1207046) | Chiral Auxiliaries, Protecting Groups |

| Water (H₂O) | Unstable Carbamic Acid | Intermediate for further reactions |

Reagents for the Preparation of Chiral Chromatographic Media

The separation of enantiomers is a critical challenge in pharmaceutical development and other areas of chemical research. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for achieving this separation, and it relies on the use of chiral stationary phases (CSPs). Isocyanates, including this compound, play a crucial role in the preparation of these specialized chromatographic media.

Isocyanates are employed to covalently bond chiral selectors to the surface of a solid support, typically silica (B1680970) gel. The isocyanate group reacts with the surface silanol (B1196071) groups of the silica, forming a stable carbamate linkage. This immobilization of the chiral selector creates a stationary phase that can differentially interact with the enantiomers of a racemic mixture, leading to their separation.

While specific examples detailing the use of this compound for this purpose are not abundant in readily available literature, the general principle is well-established for amino acid-derived isocyanates. The chiral valine moiety of the molecule, once immobilized, can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, which are the basis for chiral recognition and separation.

The process of preparing a chiral stationary phase using an isocyanate derivative can be summarized as follows:

| Step | Description |

| 1. Activation of Support | The silica gel support is treated to ensure the presence of reactive silanol groups on its surface. |

| 2. Immobilization | The chiral isocyanate, such as this compound, is reacted with the activated silica gel. |

| 3. Capping | Any remaining unreacted silanol groups are capped to prevent non-specific interactions during chromatography. |

| 4. Packing | The resulting chiral stationary phase is packed into an HPLC column. |

Precursors for Investigational Compound Synthesis

The reactivity and chiral nature of this compound make it a valuable precursor for the synthesis of investigational compounds used in chemical biology and medicinal chemistry research to probe and understand biological processes at the molecular level.

Development of Ligands for Receptor Modulation Studies (excluding clinical trials)

The synthesis of novel ligands that can selectively bind to and modulate the activity of specific receptors is a cornerstone of drug discovery and chemical biology. The urea and carbamate linkages readily formed from this compound are common structural motifs in a wide range of biologically active molecules, including receptor agonists and antagonists.

By reacting this compound with a diverse library of amines or alcohols, chemists can generate a collection of chiral urea and carbamate derivatives. These compounds can then be screened for their ability to bind to and modulate the function of specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The stereochemistry of the valine moiety can play a critical role in the binding affinity and selectivity of these ligands, as receptors themselves are chiral macromolecules.

Chemical Probes for Target Identification (e.g., Photoaffinity Labels, Fluorescence Polarization Probes)

Identifying the specific protein targets of a bioactive small molecule is a crucial step in understanding its mechanism of action. Chemical probes, such as photoaffinity labels and fluorescence polarization probes, are powerful tools for this purpose. While direct examples involving this compound are not extensively documented, its structure is amenable to incorporation into such probes.

A photoaffinity label is a molecule that contains a photoreactive group. Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with nearby molecules, which are presumably the binding partners of the probe. This compound could serve as a chiral scaffold in the synthesis of a photoaffinity probe. The isocyanate group can be used to attach a photoreactive moiety (e.g., a benzophenone (B1666685) or a diazirine) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to a ligand that binds to the protein of interest.

Strategies for Chemical Tagging and Bioconjugation in Research

Bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides, is a fundamental technique in chemical biology. This compound can be utilized as a reagent for the chemical tagging and modification of biomolecules.

The isocyanate group of this compound can react with nucleophilic functional groups present in biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal amino group of proteins and peptides. This reaction forms a stable urea linkage, effectively "tagging" the biomolecule with the chiral valine ethyl ester moiety.

This chemical tagging can serve several purposes in research:

Introducing a Chiral Handle: The attached chiral group can be used to study the stereospecific interactions of the biomolecule.

Modifying Physicochemical Properties: The addition of the valine ethyl ester can alter the solubility and other properties of the biomolecule.

Facilitating Further Functionalization: The ester group of the tag can be hydrolyzed to a carboxylic acid, which can then be used for further chemical modifications.

Applications in Materials Science and Engineering Research

Role as Monomers in Polyurethane and Polyurea Synthesis

The core reactivity of Ethyl 2-isocyanato-3-methylbutanoate lies in its isocyanate (–N=C=O) functional group. This group is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms. This reactivity is the foundation for its use as a monomer in step-growth polymerization to form two major classes of polymers: polyurethanes and polyureas.

Polyurethane Synthesis: Polyurethanes are formed through the addition reaction of a di- or polyisocyanate with a polyol (a compound with multiple hydroxyl or -OH groups). nih.govspecificpolymers.com When this compound is used, its isocyanate group reacts with the hydroxyl groups of a polyol to form urethane (B1682113) linkages, creating the polyurethane backbone. nih.gov

Polyurea Synthesis: Similarly, polyureas are synthesized by reacting a di- or polyisocyanate with a diamine (a compound with multiple amine or -NH2 groups). tue.nlsphinxsai.com The reaction between the isocyanate group and an amine group is typically faster than the reaction with an alcohol and results in the formation of urea (B33335) linkages. tue.nl Polyureas often exhibit superior mechanical properties and thermal stability compared to polyurethanes due to the strong bidentate hydrogen bonds formed between the urea groups. tue.nlvt.edu

The industrial synthesis of these polymers has traditionally relied on highly reactive and often toxic petroleum-based isocyanates. sphinxsai.comvt.edu

A significant trend in polymer science is the development of "green" or bio-based polymers to reduce dependence on fossil fuels. nih.govmdpi.com Isocyanates derived from renewable resources, such as amino acids, fatty acids, and lignin, are a key area of this research. mdpi.comresearchgate.net this compound, being derived from the amino acid valine, falls into the category of potentially bio-based isocyanates.

Research has demonstrated the successful synthesis of polyurethane films and thermosets using isocyanates derived from L-lysine, another amino acid. nih.govmdpi.comnih.gov These studies highlight the viability of using amino acid-based esters as building blocks for polyurethanes with high renewable content. For instance, L-lysine ethyl ester diisocyanate (LDI) can be produced with a bio-based carbon content of up to 80% and has been used to create fully bio-based thermosetting polyurethanes when combined with bio-polyols like castor oil. mdpi.com These materials exhibit a range of glass transition temperatures (Tg) and thermal stabilities suitable for various applications. mdpi.com The use of such bio-isocyanates in conjunction with bio-based polyols, such as those derived from carbohydrates or vegetable oils, allows for the creation of polyurethanes with significantly increased renewable content. researchgate.netrug.nl

While green isocyanates offer a path to more sustainable materials, a parallel research field aims to eliminate the use of isocyanates altogether due to the toxicity of both the isocyanate monomers and their phosgene-based production methods. specificpolymers.commdpi.com This has led to the investigation of Non-Isocyanate Polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). specificpolymers.comnih.gov

The most promising and widely studied route to NIPUs involves the reaction of cyclic carbonates with amines. specificpolymers.comnih.govmdpi.com This pathway avoids the use of isocyanates and offers high atom economy. specificpolymers.com The process typically involves two steps: first, the synthesis of a cyclic carbonate, often through the cycloaddition of carbon dioxide (CO₂) into an epoxy precursor, and second, the ring-opening reaction of the cyclic carbonate with a polyamine to form the polyhydroxyurethane. nih.govresearchgate.net The resulting NIPUs contain hydroxyl groups alongside the urethane linkages, which can enhance properties like water absorption and provide sites for further chemical modification. mdpi.comresearchgate.net

| Synthesis Route | Key Reactants | Key Product Feature | Sustainability Aspect |

| Conventional PU | Diisocyanate + Polyol | Urethane Linkage | Often reliant on petroleum-based, toxic isocyanates. mdpi.com |

| NIPU (via Cyclic Carbonate) | Cyclic Carbonate + Polyamine | Hydroxyurethane Linkage | Avoids isocyanates; can utilize CO₂ as a feedstock. specificpolymers.comresearchgate.net |

| NIPU (Other Routes) | Amines + Halides + CO₂ | Urethane Linkage | Limited commercial scale due to catalyst needs and side reactions. nih.gov |

Though NIPU research presents a significant alternative, challenges remain in matching the mechanical properties of conventional polyurethanes, as NIPUs can sometimes exhibit lower molecular weights. mdpi.com

Engineering of High-Performance Thermosets

Thermosetting polymers are materials that are cured into a hardened, cross-linked network structure, typically through heat or a chemical reaction. Isocyanates are fundamental precursors for high-performance thermosets, particularly polyurethane thermosets. A thermoset is formed when the monomers have an average functionality greater than two, leading to a three-dimensional polymer network. This can be achieved by using a polyisocyanate with a functionality of three or more, or by reacting a diisocyanate with a polyol that has more than two hydroxyl groups. mdpi.com

The synthesis of an isocyanate ester thermoset involves reacting a compound like this compound with a suitable polyol crosslinker. The reaction creates a rigid, insoluble, and infusible network. Research into fully bio-based thermosetting polyurethanes has utilized di- and tri-functional isocyanates derived from lysine (B10760008) with polyols like castor oil and polypropanediol. mdpi.com

The characterization of these thermosets involves a suite of analytical techniques to determine their properties:

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the reaction by monitoring the disappearance of the characteristic isocyanate peak (around 2260-2270 cm⁻¹) and the appearance of the urethane linkage peaks. nih.gov

Differential Scanning Calorimetry (DSC): Determines thermal transitions, such as the glass transition temperature (Tg), which indicates the material's shift from a rigid to a more rubbery state. mdpi.com

Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.

Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including storage modulus and loss modulus, as a function of temperature. vt.edu

Studies on thermosets made from bio-isocyanates show that properties can be tuned based on the specific monomers used. For example, combining different isocyanates can alter the final material's glass transition temperature and mechanical behavior, shifting it from hard and brittle to more rubbery and flexible. nih.gov

Modifiers and Additives in Polymer Composites

While primarily used as a monomer, the reactive isocyanate group on this compound gives it potential for use as a modifier or additive in polymer composites. Isocyanates can act as coupling agents to improve the interfacial adhesion between an inorganic filler (like glass fibers or silica) and a polymer matrix. The isocyanate group can react with hydroxyl groups present on the surface of many inorganic fillers, forming a covalent bond. The rest of the molecule can then interact or co-react with the polymer matrix, strengthening the composite material. While this is a known application for isocyanates in general, specific research detailing the use of this compound for this purpose is not widely documented in the reviewed literature.

Advanced Manufacturing Applications, including 3D Printing

Advanced manufacturing, including additive manufacturing or 3D printing, requires resins with specific properties, such as controlled viscosity and curing behavior. Polyurethanes and polyureas are increasingly used in these applications. Dual-cure resins, which combine photopolymerization for initial shape setting with a secondary thermal cure for enhanced mechanical properties, are a promising area. researchgate.net

These systems can involve a photocurable resin mixed with a thermocurable component, such as a blocked isocyanate and a diamine. researchgate.net Upon heating after the initial 3D printing process, the isocyanate is de-blocked and reacts with the diamine to form a cross-linked polyurea network, significantly improving the tensile strength and elongation of the final part. researchgate.net While this demonstrates the potential for isocyanates in advanced manufacturing, the application of amino acid-derived isocyanates like this compound in commercial or research-level 3D printing formulations is not yet extensively reported.

Formulation of Photocurable Resins for Digital Light Processing (DLP) 3D Printing

In the field of additive manufacturing, particularly Digital Light Processing (DLP) 3D printing, isocyanate-based resins are gaining attention for creating high-performance thermoset materials. researchgate.netx-mol.com DLP is a 3D printing method that uses a digital light projector to cure entire layers of a photocurable resin simultaneously. researchgate.net The process allows for the rapid fabrication of complex and high-precision 3D structures. researchgate.net

The formulation of these specialized resins often involves synthesizing a precursor with both a photocurable group (like an acrylate) and a reactive isocyanate group. researchgate.netx-mol.com For instance, a precursor can be synthesized through the reaction of an isocyanate, such as tolylene-2,4-diisocyanate (TDI), with a hydroxy-functional acrylate (B77674), like hydroxypropyl acrylate (HPA). researchgate.net This resulting acrylate isocyanate ester precursor is then mixed with diluents and a photoinitiator to form the final UV-curable resin ink. researchgate.netx-mol.com The photoinitiator is a crucial component that absorbs light and initiates the polymerization of the resin. nih.gov

During the DLP printing process, UV light selectively polymerizes the acrylate groups, solidifying the liquid resin layer by layer to build the desired object. researchgate.net This initial curing step forms a "green" part that holds its shape but requires further processing to achieve its final properties. The unreacted isocyanate groups distributed throughout the printed structure are then activated in a subsequent thermal treatment step. researchgate.net

The properties of the final printed object can be tailored by adjusting the composition of the resin. For example, the choice and concentration of the photoinitiator, such as TPO-L, can significantly impact biocompatibility and color stability. nih.gov

| Component | Function in DLP Resin Formulation | Example Compound |

| Isocyanate Precursor | Provides both photocurable (e.g., acrylate) and thermally curable (isocyanate) functional groups. | Acrylate isocyanate ester synthesized from TDI and HPA. researchgate.net |

| Diluent | Adjusts the viscosity of the resin for optimal printing performance. | NeoRad U-6282. researchgate.net |

| Photoinitiator | Initiates radical polymerization of acrylate groups upon exposure to UV light. | Irgacure 819 researchgate.net, TPO-L nih.gov |

Performance Enhancement of 3D Printed Isocyanate Ester Thermosets

The unique dual-curing mechanism (UV curing followed by thermal curing) of isocyanate ester resins leads to the formation of high-performance thermoset polymers with enhanced properties. researchgate.net After the initial UV-induced solidification via polymerization of the acrylate groups during DLP printing, the printed object undergoes a post-curing thermal treatment. researchgate.netx-mol.com

This heat treatment triggers the self-polymerization of the pendant isocyanate (–NCO) groups. researchgate.net These groups react with each other to form highly stable six-membered isocyanurate heterocyclic rings. researchgate.net This secondary cross-linking process transforms the material from a thermoplastic-like "green" state into a robust thermoset polymer. researchgate.net The formation of this dense, cross-linked network of isocyanurate rings is critical for achieving superior thermal and mechanical properties. researchgate.net

The resulting isocyanate ester thermosets exhibit significant improvements in:

Thermal Stability: The isocyanurate rings are known for their excellent heat resistance. researchgate.net

Mechanical Properties: The cross-linked structure enhances tensile strength and modulus, making the materials strong and rigid. researchgate.net

Chemical Stability: The stable heterocyclic rings provide resistance to various chemicals. researchgate.net

Research has demonstrated that this method can produce high-precision 3D structures that, after thermal post-curing, become high-performance thermoset materials suitable for demanding applications in aerospace and other high-tech industries. researchgate.netx-mol.com The mechanical properties, such as tensile strength and modulus, can be precisely controlled by adjusting the formulation of the initial resin. researchgate.net This approach expands the applicability of 3D printing to areas requiring materials with both excellent mechanical and thermal performance. researchgate.netx-mol.com

| Property | Enhancement Mechanism | Resulting Characteristic |

| Tensile Strength | Formation of a dense, cross-linked isocyanurate network. researchgate.net | High mechanical robustness. researchgate.net |

| Tensile Modulus | Rigid structure provided by the heterocyclic isocyanurate rings. researchgate.net | Increased stiffness and resistance to deformation. researchgate.net |

| Thermal Resistance | Inherent stability of the six-membered isocyanurate rings formed during thermal post-curing. researchgate.net | Excellent performance at elevated temperatures. researchgate.net |

Applications in Asphalt (B605645) Modification and Curing

Isocyanate esters are recognized for their superior curing capabilities and are being explored as chemical modifiers to enhance the performance of asphalt for paving applications. nih.govmdpi.com The modification of asphalt with isocyanate-based additives can improve its durability and resistance to common pavement distresses like rutting and fatigue cracking. researchgate.net

The primary mechanism involves the reaction of the isocyanate groups with active hydrogen atoms present in the complex chemical structure of asphalt, particularly within the asphaltene and resin fractions. researchgate.net This reaction creates strong, stable covalent bonds, leading to a cross-linked network within the asphalt binder. researchgate.net This chemical cross-linking can occur at relatively low temperatures, making it suitable for cold-mix asphalt applications, which can help reduce energy consumption and carbon emissions during construction. mdpi.comresearchgate.net

In one study, 4,4'-methylene diphenyl diisocyanate (MDI) was used to formulate a modified cold-mixed asphalt blend. nih.govmdpi.com The research found that the MDI-modified asphalt exhibited enhanced properties compared to conventional petroleum asphalt. nih.govresearchgate.net Molecular dynamics simulations and laboratory tests showed that the modification process intensified the internal interactions between asphalt molecules, resulting in greater cohesive strength. mdpi.com

The key improvements observed in isocyanate-modified asphalt include:

Enhanced Durability and Stability: The cross-linked structure increases the asphalt's resistance to deformation and aging. mdpi.com

Improved Mechanical Properties: MDI-modified cold-mixed asphalt showed higher stability and resistance to rutting at high temperatures. nih.govresearchgate.net

Superior Flexibility and Ductility: The modified asphalt demonstrated excellent ductility and flexibility, which is crucial for resisting cracking. nih.govresearchgate.net

Increased Water Damage Resistance: The enhanced bonding and stability contribute to better performance in the presence of moisture. nih.govresearchgate.net

Research indicates that a blend containing 15% rock asphalt and 15% MDI-modified asphalt provided a balanced and comprehensive performance, meeting the requirements for high-performance asphalt mixtures. nih.govmdpi.com These findings support the application of isocyanate esters in asphalt engineering to create more durable and long-lasting pavements. nih.govresearchgate.net

| Performance Metric | Effect of Isocyanate Modification | Underlying Mechanism |

| Stability against Rutting | Increased. researchgate.net | Chemical cross-linking within the binder enhances stiffness and resistance to deformation under load. researchgate.net |

| Flexibility/Ductility | Excellent. nih.govresearchgate.net | The modified molecular structure allows for greater flexibility before cracking. |

| Aging Resistance | Enhanced. nih.govresearchgate.net | Formation of stable covalent bonds reduces the rate of oxidative aging. |

| Cohesive Energy Density | Increased. nih.gov | Stronger intermolecular forces and bonding within the asphalt matrix. mdpi.com |

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of ethyl 2-isocyanato-3-methylbutanoate, the FTIR spectrum is distinguished by several key absorption bands that confirm its structure.

The most prominent and characteristic feature is the strong, sharp absorption band for the isocyanate group (–N=C=O). This asymmetric stretching vibration typically appears in the region of 2275–2250 cm⁻¹. The presence of this intense peak is a clear indicator of the isocyanate functionality.

Another significant absorption is from the ester carbonyl group (C=O). The stretching vibration for this group is expected to be found in the range of 1760–1735 cm⁻¹, which is typical for saturated esters. The exact position can be influenced by the electronic environment.

Additionally, the spectrum will display C-H stretching vibrations from the aliphatic parts of the molecule (the ethyl and isobutyl groups) just below 3000 cm⁻¹. C-O stretching vibrations associated with the ester linkage will also be present, typically appearing in the 1300–1000 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2970-2870 | C-H (Alkyl) | Stretch |

| ~2270 | -N=C=O (Isocyanate) | Asymmetric Stretch |

| ~1745 | C=O (Ester) | Stretch |

| ~1465, ~1370 | C-H (Alkyl) | Bend |

| ~1250-1050 | C-O (Ester) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their integration (the number of protons in each environment), and their coupling patterns (neighboring protons).

The spectrum is expected to show the following signals:

A triplet corresponding to the three protons of the methyl group (CH₃) in the ethyl ester moiety. This signal is split by the adjacent methylene (B1212753) (CH₂) group.

A quartet from the two methylene protons (CH₂) of the ethyl group, split by the neighboring methyl (CH₃) group.

Two doublets for the two methyl groups (CH₃) of the isopropyl substituent, which are diastereotopic due to the adjacent chiral center. They will couple with the single methine proton.

A multiplet for the methine proton (CH) of the isopropyl group, which is split by the six protons of the two methyl groups and the single proton on the alpha-carbon.

A doublet for the proton on the alpha-carbon (the carbon attached to both the isocyanate and the ester groups), which is coupled to the methine proton of the isopropyl group.

Table 2: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet | 3H |

| Isopropyl -CH(CH₃)₂ | ~1.0 | Doublet | 6H |

| Isopropyl -CH(CH₃)₂ | ~2.1 | Multiplet | 1H |

| Ethyl -OCH₂- | ~4.2 | Quartet | 2H |

| α-CH | ~4.0 | Doublet | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization state. libretexts.org

Key expected signals include:

The ester carbonyl carbon (C=O), which will be the most downfield signal, typically in the 160-180 ppm range. researchgate.net

The isocyanate carbon (N=C=O), also found downfield, generally around 120-130 ppm.

The carbon of the ethyl ester's OCH₂ group , shifted downfield due to the adjacent oxygen, appearing around 60 ppm. libretexts.org

The alpha-carbon (attached to the NCO and COOEt groups), located around 55-65 ppm.

The remaining aliphatic carbons of the ethyl and isopropyl groups will appear in the upfield region of the spectrum (10-40 ppm). oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~170 |

| Isocyanate N=C=O | ~125 |

| Ethyl -OCH₂- | ~62 |

| α-C | ~58 |

| Isopropyl -CH- | ~33 |

| Isopropyl -CH(CH₃)₂ | ~19 |

| Isopropyl -CH(CH₃)₂ | ~18 |

| Ethyl -CH₃ | ~14 |

Two-dimensional (2D) NMR techniques are crucial for assembling the full molecular structure by showing correlations between nuclei. blogspot.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting the ethyl CH₂ and CH₃ protons. It would also show correlations between the α-CH proton, the isopropyl CH proton, and the isopropyl CH₃ protons, confirming the connectivity of the valine-derived backbone. youtube.comweebly.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached. asahilab.co.jp An HMQC/HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, providing unambiguous assignments for all C-H bonds. youtube.com

Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used to determine the enantiomeric excess (ee) of a sample. researchgate.net

The process involves reacting the chiral analyte with an enantiomerically pure CDA to form a pair of diastereomers. nih.gov These diastereomers are no longer mirror images and will have distinct physical properties, including different NMR spectra. nih.gov Protons or other nuclei near the chiral center of the newly formed diastereomers will experience different chemical environments and thus resonate at slightly different chemical shifts. researchgate.net By integrating the signals corresponding to each diastereomer in the ¹H or ³¹P NMR spectrum (if a phosphorus-containing CDA is used), the relative ratio of the original enantiomers, and therefore the enantiomeric excess, can be accurately calculated. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₁₃NO₃), the monoisotopic mass is 171.09 Da. nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 171. However, this peak may be weak or absent due to the lability of the molecule. More prominent peaks would correspond to characteristic fragmentation patterns. Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment.

Cleavage of the isocyanate group (-NCO).

Loss of the isopropyl group.

Mc Lafferty rearrangement if structurally feasible.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₃NO₃). uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Possible Identity |

|---|---|---|

| 172.0968 | [M+H]⁺ | Protonated Molecular Ion |

| 194.0787 | [M+Na]⁺ | Sodium Adduct |

| 171.0895 | [M]⁺ | Molecular Ion |

Data based on predicted values for adducts. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, HRMS provides an experimental exact mass that can be used to determine the elemental composition of the molecule.

The calculated monoisotopic mass for this compound (C₈H₁₃NO₃) is 171.08954328 Da. nih.gov HRMS analysis would seek to find an ion corresponding to this mass (e.g., the molecular ion, M⁺) or a common adduct (e.g., [M+H]⁺ or [M+Na]⁺) with a measured value that matches the theoretical value to within a few parts per million (ppm). This level of precision allows for confident differentiation from other compounds with the same nominal mass but different elemental formulas. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.09682 | 137.0 |

| [M+Na]⁺ | 194.07876 | 143.3 |

| [M+K]⁺ | 210.05270 | 144.4 |

| [M+NH₄]⁺ | 189.12336 | 157.7 |

| [M-H]⁻ | 170.08226 | 138.7 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Yield Determination

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique indispensable for analyzing the purity of this compound and determining reaction yields. In this method, the reaction mixture is first injected into a liquid chromatograph. A common approach involves reverse-phase chromatography, utilizing a C18 column with a gradient elution system, such as varying concentrations of acetonitrile (B52724) in water.

The liquid chromatograph separates the target compound from unreacted starting materials, by-products, and other impurities based on their differential partitioning between the stationary phase (the C18-coated silica) and the mobile phase (acetonitrile/water). As each component elutes from the column at a characteristic retention time, it is introduced directly into the mass spectrometer. The MS detector provides mass information for each eluting peak, confirming the identity of the desired product and revealing the mass of any impurities. The purity of the sample can be determined by calculating the relative area of the product peak as a percentage of the total area of all detected peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Its utility for the quantitative analysis of a specific compound depends on the presence of a chromophore—a part of the molecule that absorbs light at these wavelengths.

For this compound, the primary functional groups are an ester and an isocyanate. The isocyanate group (N=C=O) and the ester carbonyl group (C=O) have n→π* electronic transitions, but these are typically weak and occur at the lower end of the UV spectrum. Without a more extensive system of conjugated double bonds or aromatic rings to act as a strong chromophore, direct and sensitive quantitative analysis of this compound by UV-Vis spectroscopy can be challenging. The technique is generally more suitable for compounds containing conjugated systems that exhibit strong absorbance, which can be correlated to concentration via the Beer-Lambert law.

Chromatographic Techniques for Separation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov It is a crucial tool in developing optimal conditions for larger-scale purification by column chromatography. nih.gov

For this compound, a typical TLC analysis would involve spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel containing a fluorescent indicator (e.g., Silica Gel GF254). matec-conferences.org The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, which is a solvent or mixture of solvents. Based on purification methods for this compound, a suitable mobile phase could be a mixture of hexane (B92381) and ethyl acetate. The solvent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the separated spots can be visualized, often under a UV lamp where compounds that absorb UV light appear as dark spots. matec-conferences.org The retention factor (Rƒ) value for each spot is calculated to help identify the components.

Table 2: Example TLC Analysis for Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Rƒ (Starting Material) | ~0.1 (e.g., for more polar Ethyl 2-amino-3-methylbutanoate) |

| Hypothetical Rƒ (Product) | ~0.5 (e.g., for less polar this compound) |

When a reaction yields a mixture of products or contains residual starting materials, purification is necessary to isolate the desired compound.

Column Chromatography is a preparative technique used to separate chemical compounds from a mixture. For this compound, silica gel column chromatography is an effective purification method. The crude product mixture is loaded onto the top of a glass column packed with silica gel, and a solvent system, typically a gradient of hexane and ethyl acetate, is passed through the column. Components of the mixture are separated based on their polarity, with less polar compounds eluting from the column faster than more polar compounds. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product.

Kugelrohr Distillation is a short-path vacuum distillation apparatus used for purifying small quantities of compounds that are high-boiling or thermally sensitive. Given that isocyanates can be reactive at high temperatures, Kugelrohr distillation is a suitable final purification step. The apparatus consists of a series of glass bulbs that can be heated and rotated under high vacuum. The crude liquid is placed in the first bulb, and as it is gently heated under reduced pressure, the compound vaporizes over a short distance and condenses in a cooler, adjacent bulb, leaving non-volatile impurities behind. This method is highly efficient for obtaining a pure liquid product while minimizing the risk of thermal decomposition. orgsyn.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 2-isocyanato-3-methylbutanoate. The isocyanate (-N=C=O) functional group is the primary center of reactivity in the molecule.

The reactivity of isocyanates is largely governed by the electrophilicity of the central carbon atom in the -N=C=O group. nih.gov Electron-withdrawing groups attached to the isocyanate can enhance this electrophilicity, thereby increasing its reactivity towards nucleophiles. nih.gov In this compound, the presence of the adjacent ester group influences the electronic properties.

Computational studies on analogous isocyanates reveal that the geometry of the isocyanate group is nearly linear. For instance, in phenyl isocyanate, the N=C=O angle is approximately 173.1°. wikipedia.org The bonding is similar to that of carbon dioxide (CO2) and carbodiimides. wikipedia.org

DFT calculations can be employed to determine various electronic properties that correlate with reactivity. These properties are often calculated using specific levels of theory and basis sets, such as B3LYP/6-31G(d,p). researchgate.net

Table 1: Calculated Electronic Properties of a Model Isocyanate (Phenyl Isocyanate)

| Property | Description | Significance for Reactivity |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | A higher positive charge on the isocyanate carbon indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the molecule's surface. | Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. |

This table is illustrative and based on general principles of isocyanate reactivity. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations in Material Science Contexts

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. patsnap.com In the context of this compound, MD simulations are particularly relevant for understanding the properties of polymers derived from it, such as polyurethanes. mdpi.comresearchgate.net Polyurethanes are formed through the reaction of diisocyanates or polyisocyanates with polyols. mdpi.com this compound, being a monofunctional isocyanate, can act as a chain terminator or be used to modify the surface of polymer chains.

MD simulations can predict various macroscopic properties of polyurethane materials by modeling their atomic-scale interactions. mdpi.com This is crucial for designing materials with specific characteristics.

Key Applications of MD Simulations:

Predicting Mechanical Properties: Simulations can be used to calculate properties like tensile strength, elasticity, and adhesion of polyurethane coatings on different substrates. researchgate.net

Studying Polymer Morphology: MD can reveal how polymer chains organize themselves, which affects the material's bulk properties. rsc.org

Investigating Diffusion and Compatibility: In the case of modified asphalts or blends, MD simulations can predict the diffusion coefficient and compatibility of polyurethane components. researchgate.net

Analyzing Interfacial Interactions: Understanding the interactions between polyurethane coatings and surfaces, such as metal oxides, is critical for adhesion, and MD simulations provide detailed insights into these interactions. researchgate.net

The accuracy of MD simulations heavily relies on the quality of the force fields used to describe the interatomic forces. mdpi.com Recent advancements have led to the development of more accurate force fields for aliphatic isocyanates, improving the predictive power of these simulations. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is extensively used to investigate the detailed mechanisms of reactions involving isocyanates, including the formation of urethanes (from reactions with alcohols) and ureas (from reactions with amines). researchgate.netkuleuven.be These studies typically employ quantum chemical methods like DFT and ab initio calculations to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.govresearchgate.netnih.gov

The reaction of an isocyanate with an alcohol to form a urethane (B1682113) is a cornerstone of polyurethane chemistry. kuleuven.be Computational studies have shown that this reaction can proceed through various mechanisms, often influenced by the presence of catalysts or an excess of reactants. nih.govresearchgate.netnih.gov

Key Mechanistic Insights from Computational Modeling:

Catalyst-Free Reaction: In the absence of a catalyst, the reaction between an isocyanate and an alcohol has a relatively high activation energy barrier. nih.gov The mechanism involves the formation of a reactant complex, followed by a transition state where the N=C bond of the isocyanate is attacked by the alcohol's oxygen. mdpi.comresearchgate.net

Catalyzed Reaction: Catalysts, such as tertiary amines or organometallic compounds, significantly lower the activation energy. researchgate.netmdpi.com Computational models show that the catalyst can activate the alcohol molecule, facilitating its attack on the isocyanate. researchgate.netmdpi.com

Role of Reactant Excess: Studies on reactions with an excess of either isocyanate or alcohol have revealed different mechanistic pathways. For instance, with an excess of isocyanate, an allophanate (B1242929) intermediate can be formed. nih.govresearchgate.netnih.gov

Table 2: Illustrative Reaction Barriers for Urethane Formation

| Reaction Condition | Proposed Mechanism | Relative Activation Energy |

| Catalyst-Free | Direct nucleophilic addition | High |

| Amine-Catalyzed | Catalyst activates the alcohol | Significantly Lower |

| Alcohol Excess | Alcohol molecules participate in the transition state | Lower |

This table presents general trends observed in computational studies of isocyanate reactions. Specific energy values would depend on the exact reactants and computational methods used.

These computational investigations provide a molecular-level understanding that is crucial for controlling reaction rates and product selectivity in industrial processes. rsc.orgtue.nl

Structure-Activity Relationship (SAR) Modeling for Rational Chemical Design